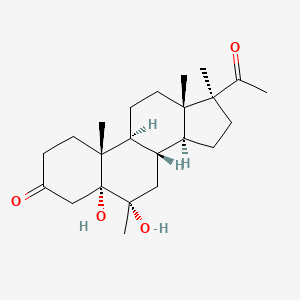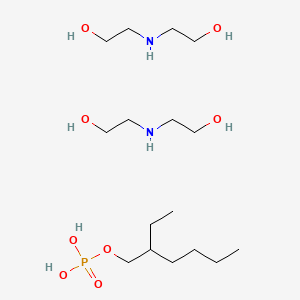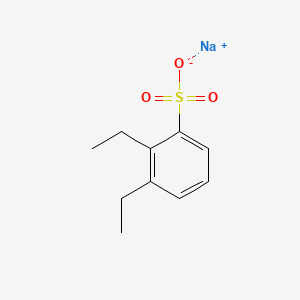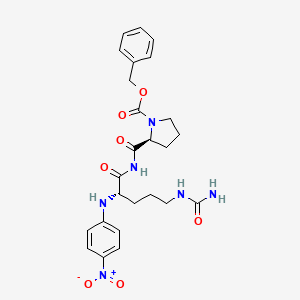
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a chemical compound with the molecular formula C14H9N2O5S.Na. It is a derivative of anthracene, characterized by the presence of amino groups at positions 1 and 4, and sulphonate and keto groups at positions 2, 9, and 10, respectively. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves the sulfonation of 1,4-diaminoanthraquinone. The process includes the following steps:
Sulfonation: 1,4-diaminoanthraquinone is treated with sulfuric acid to introduce the sulfonate group at the 2-position.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The amino and sulphonate groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarboxylic acid disodium salt
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulfonic acid disodium salt
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Uniqueness
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, keto, and sulphonate groups makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
6471-06-3 |
|---|---|
Molecular Formula |
C14H9N2NaO5S |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
sodium;1,4-diamino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H10N2O5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,15-16H2,(H,19,20,21);/q;+1/p-1 |
InChI Key |
ALZAHMAJIWDUIY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)









